Product packaging for 3-Phenyloxirane-2-carbonitrile(Cat. No.:CAS No. 33863-75-1)

3-Phenyloxirane-2-carbonitrile

Cat. No.: B14694798
CAS No.: 33863-75-1
M. Wt: 145.16 g/mol
InChI Key: HYJMHXXAHAHJAH-UHFFFAOYSA-N
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Description

3-Phenyloxirane-2-carbonitrile (CAS 33863-75-1), also known as 2-cyano-3-phenyloxirane, is an epoxide derivative with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This compound serves as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of biologically active molecules. A prominent application of this compound is its role in BF3·OEt2-promoted tandem reactions . Under Lewis acid conditions, it undergoes a Meinwald rearrangement, a process that ring-opens the epoxide and leads to a 1,2-hydride shift, producing a reactive arylacetyl cyanide intermediate . This intermediate can be subsequently trapped by various nitrogen or oxygen-based nucleophiles, such as amines, alcohols, or water, in a nucleophilic substitution step . This efficient one-pot tandem methodology enables the ready synthesis of a diverse library of important arylacetic acid derivatives, including arylacetamides and arylacetates, which are privileged structures found in many pharmaceuticals and natural products . The reaction is enhanced by microwave irradiation, which significantly shortens the reaction time. Furthermore, the process is designed to be environmentally benign, as the Lewis acid scavenges the in situ generated cyanide, making the reaction safe and efficient . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B14694798 3-Phenyloxirane-2-carbonitrile CAS No. 33863-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33863-75-1

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3-phenyloxirane-2-carbonitrile

InChI

InChI=1S/C9H7NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H

InChI Key

HYJMHXXAHAHJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenyloxirane 2 Carbonitrile and Analogous Oxiranenitriles

Direct Synthesis Strategies for Oxirane Ring Formation

The direct formation of the oxirane ring represents an efficient approach to synthesizing 3-phenyloxirane-2-carbonitrile and related compounds. Among these methods, the Darzens condensation has emerged as a prominent strategy.

Darzens Condensation Approaches

The Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base, provides a direct route to α,β-epoxy esters (glycidic esters). wikipedia.org This methodology can be adapted for the synthesis of oxiranenitriles by using an α-halonitrile instead of an α-haloester. stackexchange.com

The efficiency and selectivity of the Darzens condensation are highly dependent on the catalytic system and reaction parameters. researchgate.net Various bases, including hydroxides and alkoxides, have been employed as catalysts, sometimes in conjunction with phase-transfer catalysis to improve yields. stackexchange.com Research has shown that the choice of base can significantly influence the diastereoselectivity of the reaction. For instance, changing the base from cesium carbonate to DBU has been observed to alter the trans:cis diastereomeric ratio of the resulting epoxide. researchgate.net

Recent advancements have explored the use of organocatalysts, such as cyclopropenimine superbases, which can be active at substoichiometric levels in the presence of a sacrificial base like potassium carbonate. mdpi.com This approach allows for the development of heterogeneous catalytic systems, simplifying product purification. mdpi.com Key parameters that require optimization include catalyst concentration, solvent polarity, reaction temperature, and stirring rate to maximize catalyst efficiency and turnover. researchgate.net

Interactive Table: Catalytic Systems for Darzens Condensation

Catalyst SystemBaseSolventKey Features
Hydroxide (B78521)/AlkoxideNaOH, KOH, NaOMeMethanol (B129727), EthanolOften used with phase-transfer catalysts for high yields. stackexchange.com
Cyclopropenimine SuperbaseK₂CO₃ (sacrificial)Acetonitrile (B52724)Enables heterogeneous catalysis and smooth conversion. mdpi.com
Cesium Carbonate (Cs₂CO₃)--Can influence diastereoselectivity. researchgate.net
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)--Can significantly alter the diastereomeric ratio. researchgate.net

The Darzens condensation is particularly well-suited for the reaction of benzaldehyde (B42025) and other aromatic aldehydes with α-halonitriles to produce 3-aryloxirane-2-carbonitriles. stackexchange.comnih.govnih.gov The reaction between benzaldehyde and chloroacetonitrile, for instance, can proceed with high chemical yields, although it typically produces a mixture of stereoisomers. stackexchange.com The reactivity of substituted benzaldehydes in this condensation can be influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

The versatility of this method allows for the synthesis of a wide array of substituted oxiranenitriles, which are valuable intermediates for further transformations. nih.govnih.gov

Catalytic Epoxidation of Unsaturated Nitriles

An alternative and powerful strategy for the synthesis of oxiranenitriles involves the catalytic epoxidation of α,β-unsaturated nitriles, such as cinnamonitrile (B126248). wikipedia.org This approach offers a different pathway to the target molecule, often with distinct advantages in terms of stereocontrol and substrate scope.

Chemoselective and Regioselective Epoxidation

The epoxidation of unsaturated nitriles requires careful control to achieve high chemoselectivity, meaning the reaction should selectively oxidize the carbon-carbon double bond without affecting the nitrile group. researchgate.net Furthermore, for more complex substrates, regioselectivity becomes a critical consideration. duq.edubeilstein-journals.orgnih.gov Various catalytic systems have been developed to address these challenges. For example, certain catalysts can selectively epoxidize the double bond in the presence of other sensitive functional groups. mdpi.com The development of highly selective hydrocyanation methods followed by stereoselective allylation also provides a route to β,γ-unsaturated nitriles with excellent regio- and E-selectivity, which can then be further functionalized. beilstein-journals.orgnih.gov

Oxidant Systems in Oxiranenitrile Synthesis

A variety of oxidizing agents have been employed for the epoxidation of unsaturated nitriles, each with its own set of advantages and limitations.

Cumene (B47948) Hydroperoxide: This organic hydroperoxide is a common oxidant used in industrial processes, such as the production of phenol (B47542) and acetone. nih.govwikipedia.orggoogle.com It can be used as an oxygen source in catalytic epoxidation reactions. nih.govresearchgate.net The decomposition of cumene hydroperoxide can be catalyzed by various metal complexes to generate the active oxidizing species. wikipedia.org

Hydrogen Peroxide: As an environmentally benign oxidant that produces water as its only byproduct, hydrogen peroxide is an attractive choice for "green" chemistry applications. mdpi.comnih.gov Its direct synthesis from hydrogen and oxygen is an area of active research. nih.goveurekalert.org In epoxidation reactions, hydrogen peroxide is often used in combination with a catalyst to enhance its reactivity and selectivity. mdpi.commdpi.com

Lithium Hypochlorite (B82951): This compound is a source of electrophilic chlorine and can be used in epoxidation reactions. wikipedia.org It is produced by reacting hypochlorous acid with lithium hydroxide. google.com While effective, the use of hypochlorite reagents can sometimes lead to the formation of chlorinated byproducts.

Interactive Table: Oxidant Systems for Epoxidation

OxidantFormulaKey Features
Cumene HydroperoxideC₆H₅C(CH₃)₂OOHWidely used industrial oxidant; can act as a radical initiator. nih.govwikipedia.org
Hydrogen PeroxideH₂O₂"Green" oxidant with water as the only byproduct. mdpi.comnih.gov
Lithium HypochloriteLiOClSource of electrophilic chlorine for epoxidation. wikipedia.org

Enantioselective Synthesis of Chiral Phenyloxiranecarbonitriles

The synthesis of specific stereoisomers (enantiomers) of phenyloxiranecarbonitriles is of paramount importance, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. This has spurred the development of highly specialized catalytic systems capable of controlling the three-dimensional arrangement of atoms during the formation of the oxirane ring.

Organocatalytic Asymmetric Epoxidation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based and biological catalysts. In the context of this compound, organocatalytic asymmetric epoxidation of a corresponding α,β-unsaturated nitrile (e.g., cinnamonitrile) is a primary strategy. These methods often involve the activation of an oxidant and the substrate by a chiral catalyst to facilitate a highly controlled oxygen transfer.

A cornerstone of asymmetric catalysis is the use of C2-symmetric ligands. These molecules possess a twofold rotational axis of symmetry, which significantly simplifies the catalytic environment by reducing the number of possible diastereomeric transition states. nih.govnih.gov This reduction often leads to higher enantioselectivity in the desired product. nih.gov For the synthesis of chiral oxiranes, C2-symmetric bis(oxazoline) (BOX) and semicorrin ligands complexed with metals like copper or ruthenium have proven to be excellent catalysts for the epoxidation of olefins. nih.gov

The principle relies on the formation of a rigid, conformationally constrained metal chelate where the chiral centers of the ligand are positioned close to the catalytic site. nih.gov This arrangement effectively shields one face of the substrate, directing the incoming oxidant to the other face and thus controlling the stereochemical outcome of the reaction. The modular nature of these ligands, often synthesized from readily available chiral amino alcohols, allows for fine-tuning of their steric and electronic properties to optimize performance for a specific substrate. nih.govumich.edu

Table 1: Representative C2-Symmetric Ligands in Asymmetric Catalysis This table is generated based on representative data and principles from the cited literature.

Ligand Type Common Abbreviation Chiral Precursor Typical Metal Complex
Bis(oxazoline) BOX Amino Alcohols Copper (Cu), Ruthenium (Ru)
Semicorrin - Pyroglutamic Acid Copper (Cu)
Salen Salen Chiral Diamines Manganese (Mn), Chromium (Cr)
Tartrate-derived Dioxolane TADDOL Tartaric Acid Titanium (Ti)
Spiroketal-based Phosphine SPIROL Spiroketal Diol Iridium (Ir), Palladium (Pd)

Chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol), have become powerful organocatalysts for a vast array of enantioselective transformations. thieme-connect.de In the context of epoxide synthesis, CPAs can act as bifunctional catalysts. They can activate an electrophile (like a peroxide) through hydrogen bonding while simultaneously organizing the nucleophilic substrate within a defined chiral pocket. thieme-connect.deresearchgate.net

For the synthesis of a phenyloxiranecarbonitrile, a chiral phosphoric acid could catalyze the epoxidation of an α,β-unsaturated nitrile. The catalyst's acidic proton activates the oxidizing agent, while the basic phosphoryl oxygen interacts with the substrate. The steric bulk of the chiral backbone (often featuring substituents at the 3 and 3' positions of the BINOL scaffold) dictates the facial selectivity of the oxygen atom transfer, leading to the formation of one enantiomer of the epoxide in excess. nih.govrsc.org The development of recyclable, heterogeneous versions of these catalysts is also an area of active research, aiming to improve the sustainability of these processes. chemrxiv.org

Achieving high levels of both enantioselectivity (control over mirror-image isomers) and diastereoselectivity (control over non-mirror-image stereoisomers) is the ultimate goal in stereoselective synthesis. In the formation of this compound, which has two adjacent chiral centers, four possible stereoisomers can exist.

Control is exerted by meticulously tuning the catalyst structure and reaction conditions. For C2-symmetric metal catalysts, modifying the ligand's substituents can alter the shape and size of the chiral pocket, influencing which diastereomeric transition state is favored. nih.gov For chiral phosphoric acid catalysts, the acidity and the steric hindrance of the catalyst are critical. thieme-connect.de The choice of solvent and temperature can also have a profound impact on selectivity by affecting the stability and geometry of the transition states. A "matched/mismatched" effect is often observed, where the inherent stereochemical preference of the catalyst either reinforces or opposes the preference of the substrate, leading to varying levels of diastereoselectivity. nih.gov

Table 2: Factors Influencing Stereoselectivity in Organocatalytic Epoxidation This table is generated based on representative data and principles from the cited literature.

Factor Influence on Selectivity Example
Catalyst Backbone The core chiral scaffold (e.g., BINOL, SPINOL, Salen) creates the fundamental chiral environment. A bulkier 3,3'-substituent on a BINOL-phosphoric acid can increase facial shielding.
Catalyst Substituents Steric and electronic properties of groups on the chiral ligand fine-tune the transition state energy. Electron-withdrawing groups can increase catalyst acidity and reaction rate.
Solvent Polarity and coordinating ability of the solvent can stabilize or destabilize transition states. Non-polar solvents often lead to higher enantioselectivities due to stronger catalyst-substrate interactions.
Temperature Lower temperatures generally increase selectivity by amplifying small energy differences between diastereomeric transition states. Running a reaction at -20 °C instead of room temperature can significantly improve the enantiomeric excess (ee).
Oxidant The nature and bulk of the oxidizing agent can influence its approach to the substrate. Using cumene hydroperoxide instead of hydrogen peroxide may alter the stereochemical outcome.

Biocatalytic Approaches for Chiral Resolution and Synthesis

Biocatalysis leverages the exquisite selectivity of natural enzymes to perform chemical transformations. For producing chiral compounds like this compound, biocatalysis is typically employed in kinetic resolution processes, where one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation.

A common biocatalytic strategy is the kinetic resolution of a racemic ester precursor using hydrolytic enzymes such as lipases, proteases, or esterases. researchgate.net For instance, a racemic ester of 2-chloro-3-hydroxy-3-phenylpropanenitrile (a chlorohydrin precursor to the target epoxide) could be subjected to enzymatic hydrolysis.

In this scenario, the enzyme selectively hydrolyzes the ester group of one enantiomer (e.g., the (2R,3S)-ester) at a much higher rate than the other (the (2S,3R)-ester). The reaction is stopped at approximately 50% conversion, yielding a mixture of the highly enantioenriched alcohol (from the hydrolyzed ester) and the unreacted, enantioenriched ester. mdpi.com These two products can then be separated. The enantioenriched alcohol can subsequently be cyclized to form one enantiomer of this compound. A key challenge is that esters with bulky groups adjacent to the carbonyl, as would be the case here, are often poor substrates for many common enzymes, necessitating the screening of diverse microbial sources to find suitable biocatalysts. researchgate.net

Table 3: Representative Microbial Enzymes in Stereoselective Hydrolysis This table is generated based on representative data and principles from the cited literature.

Enzyme Class Common Source Organism Typical Substrate Resolution Type
Lipase (B570770) Candida antarctica, Pseudomonas cepacia Racemic esters, alcohols Kinetic Resolution
Esterase Pig Liver Esterase (PLE), various bacteria Racemic esters Kinetic Resolution
Protease Bacillus species, Aspergillus species Racemic amino acid esters Kinetic Resolution
Biotransformation Pathways for Enantiopure Intermediates

The imperative for enantiomerically pure pharmaceuticals and fine chemicals has propelled the exploration of biocatalytic methods for the synthesis of chiral intermediates. In the context of this compound and its analogs, biotransformation pathways offer a highly selective and environmentally benign alternative to traditional chemical synthesis. These enzymatic processes primarily focus on the kinetic resolution of racemic precursors or the asymmetric synthesis of key chiral synthons, such as cyanohydrins and epoxides.

A predominant strategy in this field is the enzymatic kinetic resolution of racemic cyanohydrins, which are direct precursors to oxiranenitriles. Lipases are the most extensively studied class of enzymes for this purpose, catalyzing the enantioselective acylation of the cyanohydrin's hydroxyl group. This process yields an enantiomerically enriched cyanohydrin acetate (B1210297) and the corresponding unreacted cyanohydrin enantiomer, which can then be separated.

One notable advancement is the one-pot synthesis of optically active cyanohydrin acetates directly from aldehydes, which combines in situ cyanohydrin formation, lipase-catalyzed kinetic resolution, and racemization of the unreacted cyanohydrin. acs.org This dynamic kinetic resolution process allows for a theoretical yield of 100% for a single enantiomer of the product. For instance, using a lipase from Pseudomonas cepacia (now known as Burkholderia cepacia) in diisopropyl ether with isopropenyl acetate as the acylating agent, various aldehydes have been converted to their corresponding (S)-cyanohydrin acetates with high enantiomeric excess (ee) and in good yields. acs.org The racemization of the unreacted (R)-cyanohydrin is often facilitated by a basic anion-exchange resin, which catalyzes the reversible transhydrocyanation. acs.org

The choice of lipase and reaction conditions significantly influences the efficiency and selectivity of the resolution. Lipase PS-30, for example, has demonstrated high enantiomeric ratios (E values up to 314) in the kinetic resolution of a range of racemic cyanohydrins through enantioselective acylation. researchgate.net Similarly, immobilized lipase B from Candida antarctica (CAL-B) is a versatile and widely used biocatalyst for the kinetic resolution of racemic cyanohydrin acetates, offering a user-friendly pathway to both (S)- and (R)-cyanohydrins. researchgate.net

Another significant biotransformation pathway involves the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the enantioselective addition of a cyanide donor to an aldehyde or ketone, directly producing an optically active cyanohydrin. rsc.org This approach avoids the formation of a racemic mixture and the subsequent resolution step. HNLs are available for the synthesis of both (R)- and (S)-enantiomers of a wide array of cyanohydrins. rsc.org The reaction is typically performed at a pH below 5 to suppress the non-selective chemical base-catalyzed reaction. rsc.org

More recently, aldoxime dehydratases have emerged as a powerful tool for the cyanide-free biocatalytic synthesis of enantiomerically enriched nitriles. chemistryviews.org In this innovative approach, readily available aldehydes are first converted to racemic aldoximes. Whole-cell catalysts containing aldoxime dehydratases then facilitate the enantioselective dehydration of these aldoximes to produce chiral nitriles with high enantiomeric excess. chemistryviews.org This method circumvents the use of highly toxic cyanide reagents, aligning with the principles of green chemistry.

While the direct enzymatic epoxidation of an unsaturated nitrile precursor to this compound is less commonly documented, the biocatalytic conversion of epoxides is a well-established field. nih.gov Epoxide hydrolases are used for the kinetic resolution of racemic epoxides, yielding enantiopure epoxides and the corresponding diols. nih.gov This pathway could be applied to a racemic this compound to isolate one enantiomer.

The table below summarizes key enzymatic approaches applicable to the synthesis of enantiopure intermediates for this compound and its analogs.

Enzyme ClassBiotransformationSubstrate ExampleProduct ExampleKey Features
Lipase Kinetic Resolution (Acylation)Racemic CyanohydrinsEnantiopure Cyanohydrin Acetates & Unreacted CyanohydrinsHigh enantioselectivity (E > 200 achievable); wide range of suitable lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase). mdpi.comnih.gov
Hydroxynitrile Lyase (HNL) Asymmetric SynthesisAldehydes/Ketones + Cyanide SourceEnantiopure CyanohydrinsDirect formation of chiral cyanohydrins; avoids resolution of racemates; (R)- and (S)-selective HNLs are available. rsc.orgrsc.org
Aldoxime Dehydratase Enantioselective DehydrationRacemic AldoximesEnantiopure NitrilesCyanide-free synthesis of chiral nitriles; high enantiomeric excess (>90% ee) can be achieved. chemistryviews.org
Epoxide Hydrolase Kinetic Resolution (Hydrolysis)Racemic EpoxidesEnantiopure Epoxides & DiolsEffective for resolving racemic epoxides; leads to valuable enantiopure epoxides and diols. nih.gov

Stereochemical Characterization and Elucidation of 3 Phenyloxirane 2 Carbonitrile Systems

Investigation of Diastereoisomeric Forms (cis/trans)

The relative configuration of the substituents on the oxirane ring gives rise to two diastereomers: cis-3-phenyloxirane-2-carbonitrile and trans-3-phenyloxirane-2-carbonitrile. The investigation of these forms is crucial for understanding the stereochemical outcome of synthetic reactions and for isolating stereochemically pure compounds.

Chromatographic Separation and Isolation of Diastereomers

The separation of the cis and trans diastereomers of 3-phenyloxirane-2-carbonitrile is typically achieved through chromatographic techniques. Diastereomers have different physical properties, which allows for their separation using methods like column chromatography or high-performance liquid chromatography (HPLC). mysagestore.com

The choice of the stationary phase and the mobile phase is critical for achieving good resolution between the diastereomeric peaks. For instance, in the separation of diastereomers of related compounds, normal-phase chromatography on silica (B1680970) gel has been shown to be effective. nih.govchromforum.org Reversed-phase chromatography, often utilizing C18 or other modified silica supports, also presents a viable option for the separation of diastereomers. mysagestore.comsigmaaldrich.com In some challenging separations, the use of stacked columns can improve resolution. mysagestore.com

The successful separation of diastereomers is often monitored by techniques such as thin-layer chromatography (TLC) during the reaction and purification process. Once separated, the isolated diastereomers can be characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm their relative stereochemistry.

Table 1: Illustrative Chromatographic Separation of this compound Diastereomers

TechniqueStationary PhaseMobile PhaseRetention Time (cis)Retention Time (trans)Resolution (Rs)
HPLCSilica GelHexane:Ethyl Acetate (B1210297) (90:10)12.5 min14.8 min>1.5
HPLCC18Acetonitrile (B52724):Water (60:40)9.2 min10.5 min>1.5
Note: The data in this table is illustrative and represents typical results expected for the separation of diastereomers under the specified conditions. Actual results may vary.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound, commonly through the epoxidation of cinnamonitrile (B126248) (3-phenylacrylonitrile), can proceed with varying degrees of diastereoselectivity. The choice of the epoxidizing agent and reaction conditions can influence the ratio of the cis and trans diastereomers formed.

For example, the epoxidation of allylic diols derived from Baylis-Hillman adducts has been shown to be highly diastereoselective, with the stereochemical outcome influenced by intramolecular hydrogen bonding. organic-chemistry.org Similarly, the epoxidation of other alkene systems can be directed by steric and electronic effects of both the substrate and the reagent. nih.gov In the case of cinnamonitrile, the geometry of the starting alkene (E or Z) and the nature of the oxidant will play a key role in determining the predominant diastereomer. For instance, epoxidation of trans-cinnamonitrile is expected to yield the trans-epoxide as the major product. The diastereomeric ratio is a critical parameter that is determined after the reaction, often by chromatographic or spectroscopic analysis of the crude product mixture. nih.gov

Absolute Configuration Determination of Enantiomers

Once the diastereomers are separated, each exists as a pair of enantiomers. Determining the absolute configuration (the spatial arrangement of the atoms) of these enantiomers is a fundamental aspect of stereochemical elucidation.

Spectroscopic Methods for Chiral Assignment

Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light are powerful tools for assigning the absolute configuration.

Optical Rotation (OR) is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.orgmasterorganicchemistry.comyoutube.com Optical Rotatory Dispersion (ORD) is the measurement of this rotation as a function of the wavelength of light. organic-chemistry.org The sign and magnitude of the specific rotation at a specific wavelength (commonly the sodium D-line, 589 nm) can be used to distinguish between enantiomers. masterorganicchemistry.com

Density Functional Theory (DFT) calculations can be used to predict the optical rotation of a specific enantiomer of a molecule like this compound. nih.govsigmaaldrich.com By comparing the calculated optical rotation of a known configuration (e.g., (2R,3S)) with the experimentally measured value, the absolute configuration of the synthesized enantiomer can be confidently assigned. nih.govsigmaaldrich.comresearchgate.net

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usrsc.org VCD provides a detailed fingerprint of the three-dimensional structure of a molecule in solution. biotools.us

The determination of absolute configuration using VCD involves comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT) for one of the enantiomers. nih.govbiotools.us Since enantiomers give mirror-image VCD spectra, a match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. biotools.us This technique is particularly powerful as it does not require crystallization of the sample and can provide conformational information. nih.govresearchgate.net For substituted phenyloxiranes, VCD has been successfully applied to determine the absolute configuration by comparing experimental and theoretical spectra. nih.gov

Table 2: Illustrative Chiroptical Data for an Enantiomer of trans-3-Phenyloxirane-2-carbonitrile

MethodParameterExperimental ValueCalculated Value for (2R, 3S)
Optical RotationSpecific Rotation [α]D+55.2° (c 1.0, CHCl3)+58.9°
VCDKey Vibrational Band (cm-1)Positive Cotton Effect at ~1250Positive Cotton Effect at ~1255
VCDKey Vibrational Band (cm-1)Negative Cotton Effect at ~1100Negative Cotton Effect at ~1105
Note: The data in this table is illustrative and represents the type of data used to assign absolute configuration. The experimental values are hypothetical, and the calculated values are representative of what would be obtained from DFT computations.

Computational Approaches to Absolute Configuration

Computational chemistry provides powerful tools for assigning the absolute configuration of chiral molecules like this compound. By predicting chiroptical properties and analyzing conformational landscapes, these methods offer a non-empirical way to correlate the molecular structure with experimental data.

Density Functional Theory (DFT) has become a method of choice for the accurate prediction of chiroptical properties, which are essential for determining the absolute configuration of chiral molecules. researchgate.net This approach involves calculating properties such as optical rotation (OR) and electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

The process begins with the calculation of the frequency-dependent electric dipole-magnetic dipole polarizability tensor. researchgate.netresearchgate.net For a given enantiomer, the theoretical OR value, often calculated at the sodium D-line (589.3 nm), is derived from the computed tensor. This calculated value is then compared with the experimentally measured optical rotation. A match between the sign of the calculated and experimental rotation allows for the confident assignment of the absolute configuration (R or S) to the enantiomer. researchgate.net

For instance, in a study on a related compound, (3-phenyloxirane-2,2-diyl)bis(phenylmethanone), DFT calculations of both OR and VCD were used to successfully assign the absolute configuration. researchgate.net The calculations were performed using the B3LYP functional with a 6-311G(2d,2p) basis set. The agreement between the calculated and experimental data for the (+)- and (-)-enantiomers provided a reliable assignment of the (R) and (S) configurations. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set, with functionals like CAM-B3LYP and basis sets that include diffuse functions often providing more reliable results. researchgate.netnih.gov

Table 1: Key Aspects of DFT Calculations for Chiroptical Properties

ParameterDescriptionSignificance
Methodology Density Functional Theory (DFT), Time-Dependent DFT (TDDFT)Provides a balance of computational cost and accuracy for predicting molecular properties.
Calculated Properties Optical Rotation (OR), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)These properties are unique to chiral molecules and are used to distinguish between enantiomers.
Common Functionals B3LYP, CAM-B3LYPThe choice of functional impacts the accuracy of the calculated energy and electronic properties. researchgate.netnih.gov
Basis Sets 6-31G*, 6-311++G(2d,2p), aug-cc-pVDZLarger basis sets with diffuse functions generally lead to more accurate results for chiroptical properties. researchgate.netresearchgate.net
Application Correlation of the calculated sign of optical rotation with the experimental sign to assign the absolute configuration (e.g., R or S). researchgate.netA non-empirical method to determine the three-dimensional arrangement of atoms in a chiral molecule.

The chiroptical properties of a flexible molecule like this compound represent a Boltzmann-weighted average of the properties of all its significantly populated conformers. Therefore, a thorough conformational analysis is a prerequisite for accurate calculations.

The first step involves a systematic search for all possible conformations of each stereoisomer arising from rotations around single bonds, primarily the C-C bond connecting the phenyl group to the oxirane ring. These initial geometries are then optimized using DFT methods to find the local energy minima on the potential energy surface.

For example, DFT calculations on (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) revealed two stable conformers that differ in the orientation of the phenyl group. These conformers were found to have very similar energies and were separated by low energy barriers. researchgate.net A similar situation is expected for this compound.

Table 2: Conformational Analysis and Energy Minima

StepMethodologyPurpose
Conformer Search Systematic rotational searchTo identify all potential low-energy spatial arrangements of the molecule.
Geometry Optimization Density Functional Theory (DFT)To find the precise geometry of each stable conformer at a local energy minimum.
Energy Calculation DFT with appropriate functional/basis setTo determine the relative stability of each conformer.
Boltzmann Averaging Statistical thermodynamicsTo calculate the population of each conformer at a specific temperature and compute the weighted average of the desired property.

Enantioselective Control in Synthesis and Enzymatic Processes

The production of single-enantiomer forms of this compound is crucial for its potential applications. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

One plausible synthetic route involves the epoxidation of cinnamonitrile (3-phenylacrylonitrile). The use of chiral catalysts in this epoxidation step can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. For the related compound 3-phenyloxirane-2,2-dicarbonitrile, a synthesis has been reported involving the epoxidation of the corresponding vinyl cyanide using a magnetic nanocatalyst. researchgate.net Similar strategies employing chiral ligands or catalysts could be adapted for the enantioselective synthesis of this compound.

Alternatively, enzymatic kinetic resolution offers a powerful method for separating enantiomers from a racemic mixture. This technique utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, leaving the other unreacted. nih.gov For example, a racemic mixture of this compound could be subjected to hydrolysis or alcoholysis catalyzed by a lipase (B570770). The enzyme would preferentially catalyze the reaction of one enantiomer (e.g., opening the epoxide ring), allowing for the separation of the unreacted, enantiomerically enriched this compound from the product. Studies on the enzymatic resolution of a structurally similar compound, 3-hydroxy-3-phenylpropanonitrile, have demonstrated the effectiveness of lipases in achieving enantiomeric separation. nih.gov The efficiency and enantioselectivity of such resolutions can be optimized by screening different enzymes, solvents, and reaction conditions. nih.govchemrxiv.org

Table 3: Approaches to Enantioselective Control

MethodPrincipleKey ComponentsPotential Outcome for this compound
Asymmetric Epoxidation Use of a chiral catalyst to direct the formation of one enantiomer of the epoxide from an achiral alkene (cinnamonitrile).Chiral metal complexes (e.g., based on Mn, Ti), organocatalysts.Direct synthesis of enantiomerically enriched (R)- or (S)-3-phenyloxirane-2-carbonitrile.
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction (e.g., hydrolysis, acylation) on one enantiomer of a racemic mixture, allowing for separation. nih.govLipases (e.g., from Candida antarctica, Pseudomonas fluorescens), proteases. nih.govSeparation of a racemic mixture to yield one enantiomer in high enantiomeric purity.

Mechanistic Studies and Reactivity Profiles of 3 Phenyloxirane 2 Carbonitrile

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane (epoxide) in 3-Phenyloxirane-2-carbonitrile makes it susceptible to various ring-opening reactions. jsynthchem.compressbooks.pub These reactions are fundamental to its utility as an intermediate in organic synthesis. nih.gov

Nucleophilic Ring Opening Pathways

Nucleophilic attack is a primary mechanism for the ring-opening of epoxides. nih.gov This can be catalyzed by either acids or bases, and the regioselectivity of the attack is a key consideration.

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a good leaving group. libretexts.org This activation facilitates nucleophilic attack. jsynthchem.compressbooks.pub The reaction generally proceeds via an SN2-like mechanism. pressbooks.pub Under acidic conditions, if the epoxide is asymmetrical, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.org This is because the partial positive charge that develops during the transition state is better stabilized by the phenyl group.

Lewis acids, such as boron trifluoride (BF3) and trimethylsilyl (B98337) triflate, can also catalyze the ring-opening of epoxides. researchgate.netrsc.org They function by coordinating to the oxygen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. mdpi.com For example, the reaction of epoxides with alcohols in the presence of a Lewis acid like trimethylsilyl triflate can yield alkoxy alcohols. researchgate.net

Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions

CatalystNucleophileProduct TypeReference
Dilute H2SO4H2O1,2-diol pressbooks.pub
Anhydrous HClCl-trans-halohydrin pressbooks.pub
Trimethylsilyl triflateAlcoholAlkoxy alcohol researchgate.net

Under basic conditions, the ring-opening of epoxides occurs via a direct SN2 attack by a nucleophile on one of the carbon atoms of the oxirane ring. pressbooks.pub Unlike acid-catalyzed openings, the epoxide is not protonated. Therefore, a strong nucleophile is typically required. jsynthchem.com In base-catalyzed reactions of asymmetric epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. pressbooks.publibretexts.org For this compound, this would be the carbon atom not attached to the phenyl group.

The regioselectivity of the nucleophilic attack on the oxirane ring of this compound is dependent on the reaction conditions. nih.gov

Acidic Conditions: The attack occurs at the more substituted carbon (the one bearing the phenyl group) due to electronic factors stabilizing the partial positive charge in the transition state. libretexts.org

Basic Conditions: The attack occurs at the less substituted carbon due to steric hindrance. pressbooks.publibretexts.org

The ring-opening is a diastereospecific reaction. The nucleophile attacks from the side opposite to the oxygen atom of the epoxide ring, resulting in an inversion of stereochemistry at the site of attack. This leads to the formation of trans products. pressbooks.pub

A wide variety of nucleophiles can be employed in the ring-opening of epoxides, leading to a diverse range of products. nih.gov

Water: Hydrolysis of the epoxide, typically under acidic conditions, yields a 1,2-diol (vicinal glycol). pressbooks.pub

Alcohols: In the presence of an acid or a base, alcohols can act as nucleophiles to form alkoxy alcohols. pressbooks.pubresearchgate.net

Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of amino alcohols. pressbooks.pub This reaction is crucial in the synthesis of various pharmaceuticals.

Biocatalytic Transformations of the Nitrile Group

The nitrile group of this compound can undergo biocatalytic transformations, offering an alternative to traditional chemical methods. csir.co.za These enzymatic processes are known for their high selectivity and mild reaction conditions. nih.gov

Two main enzyme systems are involved in the hydrolysis of nitriles: csir.co.zaresearchgate.net

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.net

Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid. csir.co.zaresearchgate.net

Research has shown that certain microorganisms, such as those from the Rhodococcus genus, possess nitrile hydratase activity and can convert β-hydroxy nitriles. csir.co.za The application of these biocatalysts can lead to the synthesis of valuable compounds like α-hydroxy carboxylic acids or amides from nitriles. csir.co.zanih.gov

Table 2: Enzymes in Nitrile Biotransformation

EnzymeFunctionProduct from NitrileReference
NitrilaseDirect hydrolysisCarboxylic acid researchgate.net
Nitrile HydrataseHydrationAmide csir.co.zaresearchgate.net
AmidaseHydrolysis of amideCarboxylic acid csir.co.zaresearchgate.net
Enzymatic Hydrolysis by Nitrilases and Nitrile Hydratases

The hydrolysis of the nitrile group in this compound can be effectively achieved using nitrile-converting enzymes, which offer a green alternative to harsh chemical methods. acs.org This biocatalytic conversion proceeds via two distinct and well-established enzymatic pathways, primarily involving nitrilases or a combination of nitrile hydratases and amidases. acs.orgacs.org

Nitrilase Pathway: Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia. nih.gov This conversion occurs in a single step without the formation of a stable amide intermediate. The mechanism involves a catalytic triad, typically composed of cysteine, lysine, and glutamate (B1630785) residues. The cysteine residue's thiol group acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This leads to the formation of a thioimidate intermediate, which is then hydrolyzed to an acylenzyme. A subsequent hydrolysis step releases the carboxylic acid product and regenerates the enzyme. acs.org

Nitrile Hydratase/Amidase Pathway: The second pathway involves two separate enzymes. First, a nitrile hydratase (NHase, EC 4.2.1.84) catalyzes the hydration of the nitrile to the corresponding amide, 3-phenyloxirane-2-carboxamide. acs.org Unlike nitrilases, NHases typically contain a metal cofactor (iron or cobalt) in their active site, which activates the nitrile group for the addition of a water molecule. acs.org Subsequently, an amidase (EC 3.5.1.4), which is often co-expressed with the nitrile hydratase, hydrolyzes the amide intermediate to the final carboxylic acid and ammonia. acs.orgacs.org This two-step process can sometimes be advantageous if the intermediate amide is the desired product.

Table 1: Comparison of Enzymatic Nitrile Hydrolysis Pathways

Feature Nitrilase Pathway Nitrile Hydratase / Amidase Pathway
Enzyme(s) Nitrilase (EC 3.5.5.1) Nitrile Hydratase (EC 4.2.1.84) and Amidase (EC 3.5.1.4)
Intermediate None (Acylenzyme is transient) Amide
Final Product Carboxylic Acid + Ammonia Carboxylic Acid + Ammonia
Cofactor Typically none (uses catalytic triad) Metal ion (Fe³⁺ or Co³⁺) in NHase
Mechanism Direct hydrolysis via a thioimidate intermediate. acs.org Two-step: hydration to amide, then hydrolysis of amide. acs.org
Enantioselectivity in Biocatalyzed Hydrolysis

The C-2 and C-3 atoms of the oxirane ring in this compound are stereocenters, meaning the molecule can exist as different stereoisomers. Biocatalysis using nitrilases or nitrile hydratases is a powerful tool for chiral synthesis, as these enzymes can exhibit high enantioselectivity. This allows for the kinetic resolution of a racemic mixture of the substrate. nih.gov

In a kinetic resolution process, one enantiomer of the racemic substrate is converted by the enzyme at a much higher rate than the other. For instance, a highly enantioselective nitrilase might preferentially hydrolyze the (2R,3S)-3-phenyloxirane-2-carbonitrile to its corresponding carboxylic acid, leaving the unreacted (2S,3R)-enantiomer in high enantiomeric excess. This selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients one enantiomer for catalysis. The ability to produce enantiomerically pure epoxides or their corresponding acids is of significant value, as these are versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Rearrangement Reactions of this compound

The strained epoxide ring of this compound is susceptible to various rearrangement reactions, particularly under acidic conditions. These transformations are driven by the relief of ring strain and can lead to structurally diverse carbonyl compounds.

Meinwald Rearrangement and Analogous Transformations

The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone). wikipedia.org This reaction is a prominent pathway for epoxides like this compound.

The Meinwald rearrangement is typically promoted by Lewis acids or Brønsted acids. wikipedia.org Common catalysts include boron trifluoride etherate (BF₃·OEt₂) and protic acids like sulfuric acid (H₂SO₄). Mesoporous aluminosilicates have also been shown to be effective catalysts for this transformation.

The general mechanism proceeds through several key steps:

Activation: The epoxide oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid. This activation weakens the C-O bonds of the oxirane ring.

Ring Opening: The activated epoxide undergoes heterolytic cleavage of one of the C-O bonds. In the case of this compound, the C3-O bond is likely to cleave, forming a tertiary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl group.

Migration: A substituent from the adjacent carbon (C2) migrates to the carbocationic center (C3). This is typically a 1,2-hydride or 1,2-alkyl shift.

Tautomerization/Deprotonation: The resulting intermediate rearranges to form the stable carbonyl product.

Theoretical studies using Density Functional Theory (DFT) have provided detailed insights into the reaction pathways, confirming that the process can involve zwitterionic intermediates or proceed via a concerted mechanism depending on the substrate and catalyst. The proximal functional groups, such as the phenyl and nitrile groups, exert strong synergistic effects that control the oxirane-opening and subsequent rearrangement sequences.

Table 2: Catalytic Conditions for Meinwald Rearrangement

Catalyst Type Examples Key Mechanistic Feature
Lewis Acids BF₃·OEt₂, InCl₃ Coordination to epoxide oxygen, facilitates C-O bond cleavage.
Brønsted Acids H₂SO₄ Protonation of epoxide oxygen, creating a better leaving group.
Solid Acids Mesoporous Aluminosilicates Heterogeneous catalysis, can offer high yields under mild conditions.
Enzymes Styrene Oxide Isomerase (SOI) Biocatalytic isomerization, offers potential for high stereo-control.

The Meinwald rearrangement can be the initial step in a sequence of reactions that occur in a single pot, known as a tandem or cascade process. These processes are highly efficient as they avoid the isolation of intermediates, saving time and resources. For instance, the acid-promoted Meinwald rearrangement of an oxiranecarbonitrile can produce an arylacetyl cyanide. This intermediate can then be trapped in situ by a nucleophile, such as an amine or an alcohol, through an addition-elimination process.

Another example is the tandem Meinwald rearrangement/[3+2]-cycloaddition. In this sequence, a Lewis acid catalyzes the rearrangement of an epoxide to an aldehyde, which then participates in a [3+2]-cycloaddition with a suitable partner, like a donor-acceptor cyclopropane, to form five-membered rings such as tetrahydrofurans.

Other Intramolecular Rearrangements (e.g., C-3 epimerization)

Beyond the Meinwald rearrangement, other intramolecular transformations are possible. One such process is the epimerization at a stereocenter of the epoxide ring. For this compound, this could involve the inversion of the stereocenter at the C-3 position.

Epimerization of an epoxide can occur under basic conditions. acs.orgwikipedia.org A strong, non-nucleophilic base can abstract a proton from a carbon adjacent to the oxirane ring. However, for epimerization at C-3, a more plausible mechanism involves a reversible ring-opening and ring-closing sequence. A nucleophile could attack C-2 in an SN2 reaction, leading to the opening of the ring. This would break the C2-O bond and invert the stereochemistry at C-2. If the newly introduced nucleophile can then act as a leaving group, a subsequent intramolecular SN2 reaction, where the original epoxide oxygen attacks C-2, would re-form the ring but with an inverted configuration at C-2. While less commonly reported for this specific substrate compared to the Meinwald rearrangement, such pathways are mechanistically feasible and have been observed in related epoxide systems, sometimes referred to as basic epimerization. wikipedia.org

Functionalization and Derivatization of the Nitrile Group

The nitrile group in this compound is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

A primary transformation of the nitrile group is its conversion to a carboxamide. The synthesis of N-aryl oxiranecarboxamide derivatives from the corresponding oxirane precursors has been achieved through the Darzens reaction. This reaction typically involves the condensation of an aldehyde with an α-haloamide in the presence of a base. For instance, the synthesis of various substituted 3-phenyloxirane-2-carboxamides has been reported, starting from the appropriate benzaldehyde (B42025) and 2-chloro-N-phenylacetamide.

The synthesis of these carboxamide derivatives is often carried out in a suitable solvent such as acetonitrile (B52724), with a base like potassium hydroxide (B78521) or sodium ethanolate (B101781) facilitating the reaction. researchgate.netresearchgate.netacs.orgnoaa.gov The reaction proceeds at room temperature and typically requires a few hours to complete. researchgate.netnoaa.gov The resulting products are often purified by column chromatography. researchgate.netnoaa.gov

The molecular structure of these oxiranecarboxamides has been confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.netacs.orgnoaa.gov These studies have revealed that the phenyl rings can adopt either a cis or syn configuration with respect to the epoxide ring. researchgate.netresearchgate.netacs.orgnoaa.gov The planarity and orientation of the aromatic rings are influenced by intermolecular hydrogen bonding, such as N-H···O and C-H···O interactions, which stabilize the crystal packing. researchgate.netresearchgate.netacs.org

A summary of the synthesis of some N-phenyl-3-phenyloxirane-2-carboxamide derivatives is presented in the table below.

Substituent on Phenyl RingAldehydeBaseSolventReference
2-Chloro2-chlorobenzaldehydePotassium hydroxideAcetonitrile noaa.gov
2-Bromo2-bromobenzaldehydePotassium hydroxideAcetonitrile researchgate.net
3-Bromo3-bromobenzaldehydePotassium hydroxideAcetonitrile researchgate.net
3-Cyano3-formylbenzonitrileSodium ethanolateAcetonitrile acs.org

While the direct conversion of this compound to its carboxamide is a key transformation, the nitrile group itself is a versatile functional group that can undergo a wide range of chemical reactions to produce diverse organic scaffolds. researchgate.net The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, reduced to a primary amine using reducing agents like lithium aluminum hydride, or reacted with Grignard reagents to form ketones. libretexts.orgyoutube.com

The combination of the reactive epoxide ring and the versatile nitrile group in this compound opens up possibilities for the synthesis of various heterocyclic compounds. researchgate.netmdpi.comresearchgate.netsioc-journal.cn For instance, the epoxide ring can be opened by a variety of nucleophiles, leading to 1,2-disubstituted products. sioc-journal.cn The regioselectivity of this ring-opening is influenced by both steric and electronic factors of the substituents on the oxirane ring. Subsequent intramolecular reactions involving the nitrile group could then lead to the formation of new heterocyclic rings. Although specific examples starting from this compound are not extensively documented in the reviewed literature, the known reactivity of epoxides and nitriles suggests a rich potential for synthetic exploration.

Elucidation of Reaction Mechanisms via Theoretical and Kinetic Studies

To fully understand and optimize the reactions of this compound, detailed mechanistic studies involving both computational modeling and experimental kinetics are essential.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. acs.org While no specific computational studies on the reaction mechanisms of this compound were identified in the reviewed literature, the methodologies employed for similar systems provide a clear blueprint for future investigations.

For example, DFT calculations could be used to model the ring-opening of the epoxide by various nucleophiles. Such studies can predict the regioselectivity of the attack on either C2 or C3 of the oxirane ring by comparing the activation energies of the competing pathways. The influence of the electron-withdrawing nitrile group on the stability of potential carbocationic intermediates in acid-catalyzed ring-opening reactions could also be elucidated. Furthermore, computational models can be used to study the transition states of nitrile group transformations, such as hydrolysis or reduction, providing insights into the reaction kinetics and mechanism at a molecular level.

Experimental kinetic studies are crucial for determining reaction rates, rate laws, and the influence of various parameters such as reactant concentrations, temperature, and catalysts on the reaction outcome. For the reactions of this compound, kinetic analyses could provide valuable mechanistic insights.

While specific kinetic data for the reactions of this compound are not available in the surveyed literature, the techniques for such studies are well-established. For instance, the rate of a reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy by measuring the change in concentration of reactants or products over time. By systematically varying the concentrations of the reactants and any catalysts, the reaction order with respect to each component can be determined, leading to the establishment of the rate law. Such experimental data would be invaluable for complementing computational studies and providing a comprehensive understanding of the reactivity of this versatile chemical compound. Kinetic studies on the reactions of the cyano radical with other organic molecules have been performed, but these are not directly comparable to the typical ionic or nucleophilic reactions of this compound. rsc.orgnsf.gov

Strategic Applications of 3 Phenyloxirane 2 Carbonitrile in Complex Molecule Synthesis

Critical Intermediates in Fine Chemical Synthesis

3-Phenyloxirane-2-carbonitrile, a versatile bifunctional molecule, serves as a crucial cornerstone in the synthesis of a wide array of complex organic molecules. Its unique structure, incorporating both an epoxide and a nitrile group, allows for a diverse range of chemical transformations, making it a highly valuable intermediate in the field of fine chemical synthesis.

Building Blocks for Diverse Organic Frameworks

The inherent reactivity of the epoxide and nitrile functionalities within this compound makes it an exceptional building block for the construction of diverse organic frameworks. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a variety of functional groups. Simultaneously, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, further expanding its synthetic utility.

This dual reactivity allows for the creation of a multitude of molecular scaffolds. For instance, the reaction of this compound with different nucleophiles can lead to the formation of β-amino alcohols, β-hydroxy esters, and other highly functionalized acyclic compounds. These products can then be further elaborated into more complex structures, including those found in pharmaceuticals, agrochemicals, and materials science. The ability to generate stereochemically defined centers during the epoxide ring-opening adds another layer of sophistication to its application as a chiral building block.

The strategic application of this compound as a building block is also evident in the synthesis of metal-organic frameworks (MOFs). The first instance of a planar-chiral building block being utilized for chiral MOFs has been reported, highlighting the potential for creating novel materials with specific catalytic or separation properties. rsc.org These frameworks are constructed by linking metal ions or clusters with organic ligands, and the unique geometry and functionality of derivatives from this compound can impart desired properties to the resulting MOF.

Precursors for Taxol Sidechain Construction

One of the most significant applications of this compound is its role as a key precursor in the synthesis of the C-13 sidechain of Taxol (Paclitaxel), a potent anti-cancer drug. The N-benzoyl-(2R,3S)-3-phenylisoserine sidechain is essential for the biological activity of Taxol. researchgate.net The synthesis of this sidechain often involves the use of this compound as a starting material.

The synthetic route typically begins with the Darzens reaction of benzaldehyde (B42025) to produce a mixture of (±)-cis- and (±)-trans-3-phenyloxirane-2-carbonitrile. researchgate.net These isomers can then be separated and utilized in subsequent steps. The epoxide ring is opened, and the nitrile group is transformed to an amide, ultimately leading to the desired phenylisoserine (B1258129) structure. Chemoenzymatic approaches, employing enzymes like nitrilases and nitrile hydratases, have been investigated to achieve stereoselective hydrolysis of the nitrile group, a critical step in obtaining the correct stereochemistry for the Taxol sidechain. researchgate.netresearchgate.net

The importance of this application is underscored by the numerous research efforts focused on developing efficient and stereoselective methods for the synthesis of Taxol's sidechain from precursors like this compound. researchgate.netnih.govnih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Dihydrooxazoles, Indoles)

The reactivity of this compound extends to the synthesis of various nitrogen-containing heterocycles, which are prevalent structural motifs in many biologically active compounds.

Dihydrooxazoles: The reaction of this compound can lead to the formation of dihydrooxazole rings. For example, the separated epimers of this compound have been used to synthesize dihydrooxazoles, which can also serve as precursors for the Taxol sidechain. researchgate.net

Indoles: While a direct, one-step conversion of this compound to indoles is not commonly reported, its derivatives can be utilized in multi-step indole (B1671886) syntheses. The Fischer indole synthesis, a classic method for preparing indoles, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov The functional groups present in derivatives of this compound can be manipulated to generate suitable precursors for such cyclization reactions. The development of new methods for indole synthesis, including metal-free approaches and cross-coupling reactions, provides a broader context for the potential application of functionalized building blocks derived from this compound. mdpi.comnih.govorganic-chemistry.org

Generation of Arylacetic Acid and Ester Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or in the presence of an alcohol, the corresponding ester. This transformation provides a direct route to arylacetic acid and ester derivatives, which are important intermediates in their own right. These compounds are found in a variety of pharmaceuticals and agrochemicals. For instance, the synthesis of 3-arylflavone-8-acetic acid derivatives with anticancer activities highlights the utility of arylacetic acid moieties in medicinal chemistry. nih.gov

The ability to introduce chirality at the carbon adjacent to the phenyl ring during the synthesis and subsequent reactions of this compound allows for the preparation of enantiomerically enriched arylacetic acid derivatives, a valuable feature for the synthesis of chiral drugs.

Contributions to Advanced Stereoselective Synthesis

The development of methods for controlling the three-dimensional arrangement of atoms in a molecule is a central theme in modern organic chemistry. This compound and its reactions have made significant contributions to the field of stereoselective synthesis.

Development of Enantioselective Catalysts and Reagents

The synthesis of enantiomerically pure or enriched this compound itself often relies on enantioselective epoxidation reactions. Furthermore, the subsequent transformations of this chiral building block are frequently carried out using stereoselective methods. Research in this area contributes to the broader development of new enantioselective catalysts and reagents.

The challenge of achieving high enantioselectivity in chemical reactions has led to the design of a wide range of chiral catalysts. nih.govrsc.org These include metal-ligand complexes and organocatalysts that can effectively control the stereochemical outcome of a reaction. The principles and catalysts developed for reactions involving this compound can often be applied to a wider range of substrates, thus advancing the field of asymmetric catalysis as a whole. For example, the development of catalysts for the enantioselective addition of nucleophiles to aldehydes, a reaction type relevant to the manipulation of the epoxide in this compound, is an active area of research. mdpi.com

Role in Pharmaceutical Research and Precursor Chemistry

Synthesis of Key Pharmacological Intermediates

The ring-opening of epoxides with amines is a well-established and powerful method for the synthesis of β-amino alcohols, which are critical components of many drug molecules. This reaction is often characterized by high regioselectivity, a desirable feature in multi-step organic synthesis. The structure of this compound, with its phenyl and cyano substituents, could theoretically lead to the formation of unique β-amino alcohol intermediates. These intermediates, characterized by a phenyl and a nitrile group on adjacent carbons, could serve as precursors to a variety of bioactive molecules.

Despite this potential, a detailed survey of chemical literature does not reveal specific examples of this compound being utilized as a direct precursor in the synthesis of named, commercially significant pharmacological intermediates. Research in this area tends to focus on more broadly applicable synthetic strategies or on different epoxide-containing starting materials.

Strategic Importance for Accessing Chiral Drug Scaffolds

The presence of two adjacent stereocenters in the this compound molecule makes it an attractive, albeit underexplored, starting material for the synthesis of chiral drug scaffolds. The ability to control the stereochemistry of the ring-opening reaction would, in principle, provide access to enantiomerically pure building blocks. These chiral building blocks are of paramount importance in modern drug development, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The synthesis of chiral amines, in particular, is a major focus of pharmaceutical research. While numerous methods exist for the asymmetric synthesis of chiral amines, the direct use of this compound for this purpose is not a commonly cited strategy in the available scientific literature. The potential for this molecule to serve as a key precursor for specific chiral drug scaffolds remains largely theoretical and awaits dedicated research to be fully realized.

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Catalytic Synthesis

The development of asymmetric catalytic methods for the synthesis of enantiomerically pure 3-phenyloxirane-2-carbonitrile and related chiral heterocycles is a significant area of ongoing research. Chiral catalysts are instrumental in controlling the stereochemical outcome of reactions, which is crucial for applications in pharmaceuticals and materials science.

Recent advancements include the use of chiral phosphoric acid catalysts in cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios (up to 91:9 er), which can be further enhanced to >99:1 er through recrystallization. nih.gov The effectiveness of these catalysts is influenced by their acidity and steric properties. For instance, more acidic N-triflyl phosphoramidite (B1245037) catalysts have shown lower enantioselectivity in some cases. nih.gov The strategic selection of catalyst and optimization of reaction conditions are key to achieving high yields and stereoselectivity.

Libraries of metal complex-ligand combinations are being screened to identify optimal catalysts for key transformations, such as the asymmetric cyclopropanation to form precursors for compounds like 3-phenyl-2,3-methanophenylalanine. rsc.org This high-throughput approach accelerates the discovery of efficient catalytic systems.

Exploration of Novel Reactivity and Transformation Pathways

Researchers are actively exploring new reactions and transformations of this compound and its derivatives to access a wider range of complex molecules. The strained oxirane ring and the electron-withdrawing nitrile group offer a rich landscape for chemical manipulation.

For instance, the addition of lithium derivatives to the cyano group of related 2-cyano-6-phenyloxazolopiperidine (B14121631) systems leads to the formation of intermediate imino bicyclic systems, which can be diastereoselectively reduced. nih.gov This highlights the potential for nucleophilic additions to the nitrile to create more complex nitrogen-containing scaffolds.

Furthermore, the development of novel catalytic systems is enabling new reaction pathways. For example, a Co-Sn/Al2O3 catalyst has been identified for the synthesis of acetonitrile (B52724) from methanol (B129727) and ammonia (B1221849), demonstrating the potential for creating C-C bonds from simple C1 molecules. dtu.dk While not directly involving this compound, this research into nitrile synthesis points towards broader strategies for nitrile functionalization that could be applied to this compound.

Integration of Computational Chemistry for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the outcomes of synthetic strategies involving this compound. Theoretical studies provide valuable insights into molecular structures, vibrational spectra, and reaction energetics, guiding experimental design.

Quantum chemical calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods, are employed to determine optimized geometries and predict vibrational frequencies of related molecules. elixirpublishers.com These computational approaches have been shown to be superior to scaled Hartree-Fock methods for molecular vibrational problems. elixirpublishers.com

Computational studies on chiral epoxide radicals are also shedding light on their reactivity and ring-opening reactions. nih.gov Such studies help in understanding the influence of substituents on reaction barriers and product distributions. The integration of these predictive tools allows for a more rational design of synthetic routes, saving time and resources.

Sustainable and Green Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the synthesis of this compound and its precursors. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One approach is the use of greener reaction media and catalysts. For example, the Knoevenagel condensation of benzaldehydes with cyanoacetates to form cinnamonitrile (B126248) derivatives can be carried out using piperidine (B6355638) as a catalyst. chemrxiv.orgchemrxiv.org Research into greener alternatives for such reactions is ongoing. A notable example is the synthesis of cinnamonitrile from cinnamaldehyde (B126680) using ammonium (B1175870) hydroxide (B78521) and oxygen in tert-amyl alcohol, which is presented as a green chemistry approach. chemicalbook.com

Furthermore, the development of flow chemistry processes offers a more sustainable alternative to traditional batch synthesis. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety, and easier scale-up, all of which contribute to a greener chemical process. The use of plant-based extracts, such as those from Cinnamomum species, for the green synthesis of metal nanoparticles also highlights the trend towards more sustainable chemical methodologies. nih.govtrdizin.gov.tr These principles are being applied to the broader field of chemical synthesis, with the aim of creating frameworks for sustainable chemical design that incorporate life cycle assessment. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 3-Phenyloxirane-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via epoxidation of precursor nitriles or through Meinwald rearrangement under catalytic conditions. A microwave-assisted method using Bi(OTf)₃ in anhydrous 1,4-dioxane at 190°C for 30 minutes has been reported to improve reaction efficiency compared to traditional reflux methods . Key variables include:

  • Catalyst loading : 0.1 mol% Bi(OTf)₃ minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance rearrangement kinetics.
  • Temperature : Microwave irradiation reduces reaction time from hours to minutes.

Q. How is the molecular structure of this compound validated?

Methodological Answer: X-ray crystallography is the gold standard. The compound’s structure can be refined using SHELXL for small-molecule refinement and visualized via ORTEP-3 for graphical representation of thermal ellipsoids . Key steps:

  • Data collection : Use a Bruker Kappa APEXII diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines positional and anisotropic displacement parameters, with R-factors < 0.05 for high-resolution data .
  • Validation : Check for steric strain in the epoxide ring using torsion-angle metrics.

Advanced Research Questions

Q. How can contradictory results in Meinwald rearrangement outcomes be resolved?

Methodological Answer: Contradictions (e.g., failed rearrangement in DCM vs. success in 1,4-dioxane) arise from solvent polarity and catalyst compatibility. To troubleshoot:

Solvent screening : Test polar aprotic solvents (e.g., dioxane, DMF) to stabilize transition states.

Catalyst optimization : Compare Lewis acids (e.g., BF₃·OEt₂ vs. Bi(OTf)₃) for electrophilic activation .

Computational modeling : Use DFT calculations to map reaction pathways and identify solvent-catalyst interactions.

Kinetic studies : Monitor reaction progress via in-situ NMR to detect intermediates .

Q. What advanced spectroscopic techniques are used to probe electronic properties of this compound?

Methodological Answer:

  • Fluorescence spectroscopy : Derivatives of similar carbonitriles (e.g., 2-amino-4,6-diphenyl-pyridine-3-carbonitrile) exhibit solvent-dependent emission, enabling studies on polarity/viscosity .
  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing effects of the nitrile group.
  • FT-IR and Raman spectroscopy : Identify vibrational modes of the epoxide ring (C-O-C stretch ~1250 cm⁻¹) and nitrile group (C≡N ~2250 cm⁻¹).

Q. How can computational methods enhance mechanistic understanding of epoxide transformations?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states of ring-opening reactions (e.g., nucleophilic attack on the epoxide).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Software tools : Gaussian (DFT), GROMACS (MD), and Mercury (crystallographic visualization) integrate with experimental data .

Q. What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent vapor diffusion : Use a 1:1 mixture of hexane/ethyl acetate for slow crystallization.
  • Temperature gradient : Cool from 40°C to 4°C over 48 hours to enhance crystal nucleation.
  • Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to modify crystal habit .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction yields?

Methodological Answer:

Validate computational parameters : Ensure basis sets (e.g., 6-31G*) and solvation models (e.g., SMD) match experimental conditions.

Re-examine intermediates : Use LC-MS to detect low-concentration species not accounted for in simulations.

Error analysis : Quantify uncertainties in DFT energies (±2–3 kcal/mol) and correlate with yield variations .

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